molecular formula C18H29N3O3 B11806654 tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11806654
M. Wt: 335.4 g/mol
InChI Key: MUNYDGCXOJOSAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the 3-methyl and 5-(1-hydroxypropyl) substituents are introduced through alkylation and hydroxylation reactions.

    Piperazine ring formation: The pyridine derivative is then reacted with a piperazine compound under controlled conditions to form the desired piperazine ring.

    Introduction of the tert-butyl ester group: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the piperazine ring.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-(5-(1-hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate: Lacks the 5-(1-hydroxypropyl) substituent, which may affect its biological activity and chemical reactivity.

    tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate: Has a shorter hydroxyalkyl chain, which may influence its solubility and interaction with molecular targets.

    tert-Butyl 4-(5-(1-hydroxypropyl)-3-ethylpyridin-2-yl)piperazine-1-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C18H29N3O3/c1-6-15(22)14-11-13(2)16(19-12-14)20-7-9-21(10-8-20)17(23)24-18(3,4)5/h11-12,15,22H,6-10H2,1-5H3

InChI Key

MUNYDGCXOJOSAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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